(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-17(25(4,20)21)10-14(19)16-15-18(7-8-22-2)12-6-5-11(23-3)9-13(12)24-15/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCZRIJBOJURJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. The structural features of this compound, including its thiazole ring and methoxy groups, suggest a variety of pharmacological applications.
Structural Characteristics
The compound has the following structural components:
- Benzothiazole Core : A five-membered heterocyclic structure that contributes to biological activity.
- Methoxy Substituents : These enhance solubility and may influence interactions with biological targets.
- Sulfonamide Moiety : Known for various pharmacological activities, including antibacterial effects.
Biological Activities
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Properties : Compounds in this class have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : It may interact with receptors that regulate cellular responses to external stimuli, potentially altering cell behavior.
Case Studies
-
Anticancer Activity :
- A study focusing on the effects of benzothiazole derivatives on breast cancer cells demonstrated that compounds similar to (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
- Antimicrobial Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural variations among benzothiazole-acetamide derivatives include substituents on the benzothiazole ring (e.g., methoxy, ethoxy, nitro) and modifications to the acetamide side chain (e.g., sulfonamides, thiadiazoles, piperazine). Below is a comparative analysis of select analogs:
Physicochemical Properties
Key Research Findings and Challenges
- Structure-Activity Relationship (SAR) : Methoxy groups at position 6 enhance solubility but may reduce target affinity compared to nitro or sulfonyl groups . The 2-methoxyethyl group at position 3 could stabilize the benzothiazole ring conformation .
- Limitations: No direct in vivo data exists for the target compound. Its stability under physiological conditions (e.g., hydrolysis of the imine bond) requires validation .
- Opportunities : Hybridization with triazole or thiadiazole moieties (as in ) may improve potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
